A Comprehensive Guide to the Structural Elucidaion of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester
A Comprehensive Guide to the Structural Elucidaion of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines a systematic approach employing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple listing of procedures, this guide delves into the causal reasoning behind experimental choices, ensuring a self-validating and robust analytical workflow. Each section provides detailed, step-by-step protocols, expected data, and interpretive guidance, grounded in established scientific principles.
Introduction: The Imperative for Rigorous Structure Verification
In the realm of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a foundational prerequisite for any further investigation. The precise arrangement of atoms in three-dimensional space dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The subject of this guide, (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS Number: 880160-62-3), is a novel organic entity with potential applications in medicinal chemistry, leveraging the functionalities of a terminal alkyne for "click" chemistry, a carbamate linker, and a substituted aromatic ring.[1][2][3]
This guide will not only present the "how" but, more critically, the "why" behind a multi-pronged analytical strategy. By integrating data from orthogonal techniques, we build a self-validating system where each piece of evidence corroborates the others, leading to an unassailable structural assignment.
Logical Workflow for Structure Elucidation:
Caption: A logical workflow for the unambiguous structure elucidation of a novel organic compound.
Foundational Analysis: Mass Spectrometry and Molecular Formula Determination
The first step in characterizing any new compound is to determine its molecular weight and, ideally, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
2.1. Theoretical Molecular Weight and Isotopic Distribution
The proposed structure of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester has the molecular formula C12H13NO2. The expected monoisotopic mass and the relative abundance of the M+1 peak due to the natural abundance of ¹³C (approximately 1.1% per carbon atom) can be calculated.[4]
| Parameter | Expected Value |
| Molecular Formula | C12H13NO2 |
| Monoisotopic Mass | 203.0946 u |
| M+1 Peak Abundance (relative to M+) | ~13.2% (12 x 1.1%) |
2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A detailed protocol for acquiring high-resolution mass spectra is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically preferred for carbamates to observe the protonated molecule [M+H]⁺.[5]
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
2.3. Expected Fragmentation Pattern
While HRMS provides the molecular formula, low-energy collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can offer valuable structural insights. Carbamates are known to exhibit characteristic fragmentation patterns.[5] For N-methyl carbamates, a neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is a common and diagnostic fragmentation pathway in positive ion mode.[6] Another potential fragmentation is the loss of the carbamic acid methyl ester group.
Predicted Major Fragments for [C12H13NO2+H]⁺ (m/z 204.1021):
| m/z (Predicted) | Lost Fragment | Fragment Structure |
| 147.0524 | CH₃NCO | [4-ethynylbenzyl]⁺ |
| 115.0548 | CH₃OC(O)NCH₃ | [4-ethynylphenyl]⁺ |
The observation of these fragments would provide strong evidence for the presence of the carbamate and benzyl moieties.
Functional Group Identification: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[9]
3.1. Predicted IR Absorption Bands
Based on the structure of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester, we can predict the key absorption bands.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, sharp[10] |
| Terminal Alkyne | C≡C stretch | ~2100 | Weak to medium[7] |
| Aromatic Ring | =C-H stretch | 3100-3000 | Medium[11][12] |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium (multiple bands)[13] |
| Carbamate (Ester) | C=O stretch | ~1700 | Strong, sharp[9] |
| Carbamate (Ester) | C-O stretch | 1300-1200 | Strong |
| Alkyl | C-H stretch | 3000-2850 | Medium[14] |
3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the purified compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract the absorbance of atmospheric CO₂ and water.
The presence of strong, sharp peaks around 3300 cm⁻¹ (≡C-H) and 1700 cm⁻¹ (C=O) would be highly indicative of the terminal alkyne and carbamate functionalities, respectively.[9][10]
The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[15][16] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structure elucidation.[17][18]
4.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Predicted Chemical Shifts and Multiplicities (in CDCl₃):
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to CH₂) | ~7.4 | Doublet | 2H | Aromatic protons deshielded by the ring current and adjacent to the ethynyl group. |
| Ar-H (ortho to C≡CH) | ~7.2 | Doublet | 2H | Aromatic protons adjacent to the benzylic methylene group. |
| -CH₂- | ~4.4 | Singlet | 2H | Benzylic protons adjacent to the nitrogen of the carbamate. |
| -OCH₃ | ~3.7 | Singlet | 3H | Methyl ester protons. |
| ≡C-H | ~3.1 | Singlet | 1H | Acetylenic proton, typically appears in this region.[10][19] |
| N-CH₃ | ~2.9 | Singlet | 3H | N-methyl protons, can show two rotameric signals due to restricted rotation around the C-N amide bond. |
4.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted Chemical Shifts (in CDCl₃):
| Carbon(s) | Chemical Shift (δ, ppm) | Rationale |
| C=O | ~156 | Carbamate carbonyl carbon. |
| Ar-C -CH₂ | ~138 | Quaternary aromatic carbon attached to the methylene group. |
| Ar-C H | ~132 | Aromatic methine carbons. |
| Ar-C H | ~128 | Aromatic methine carbons. |
| Ar-C -C≡CH | ~122 | Quaternary aromatic carbon attached to the alkyne. |
| C ≡CH | ~83 | sp-hybridized carbon of the alkyne. |
| C≡C H | ~78 | sp-hybridized carbon of the alkyne. |
| -C H₂- | ~53 | Benzylic carbon. |
| -OC H₃ | ~52 | Methyl ester carbon. |
| N-C H₃ | ~35 | N-methyl carbon. |
4.3. Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[16][20]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Integrate all peaks and accurately determine chemical shifts and coupling constants.[21]
-
-
¹³C NMR Acquisition:
-
2D NMR Acquisition (for connectivity):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., within the aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular framework.[17][24]
-
4.4. Assembling the Structure with 2D NMR
The final piece of the puzzle comes from integrating the 2D NMR data.
Key Expected HMBC Correlations:
-
The benzylic protons (-CH₂-) should show correlations to the aromatic carbons and the carbonyl carbon (C=O).
-
The N-methyl protons should show a correlation to the carbonyl carbon.
-
The aromatic protons should show correlations to neighboring aromatic carbons and the benzylic and alkyne-substituted quaternary carbons.
-
The acetylenic proton should show correlations to the sp-hybridized carbons of the alkyne and the attached aromatic carbon.
Visualizing NMR Connectivity:
Caption: Key expected HMBC correlations for assembling the molecular backbone.
Conclusion: A Unified and Self-Validating Approach
The structure elucidation of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The high-resolution mass spectrum establishes the molecular formula. Infrared spectroscopy confirms the presence of the key functional groups: the terminal alkyne, the aromatic ring, and the carbamate. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity of the atomic framework. Each piece of data validates the others, leading to a confident and unambiguous structural assignment. This rigorous, multi-technique approach is essential for ensuring the scientific integrity of any subsequent research and development involving this compound.
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